molecular formula C8H8ClFN2O2 B15067748 4-Fluoro-6-nitroindoline hydrochloride

4-Fluoro-6-nitroindoline hydrochloride

Cat. No.: B15067748
M. Wt: 218.61 g/mol
InChI Key: DYMLJNCTRKLJCG-UHFFFAOYSA-N
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Description

Overview of the Indoline (B122111) Scaffold in Advanced Organic Synthesis

The indoline nucleus is a privileged structure in medicinal chemistry, frequently appearing in the architecture of natural products and synthetic molecules with significant biological properties. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. In advanced organic synthesis, the indoline scaffold serves as a versatile intermediate, amenable to a variety of chemical transformations that allow for the construction of intricate molecular frameworks. The reactivity of the indoline ring system can be modulated by the introduction of various substituents, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in complex synthetic sequences. The development of novel synthetic methodologies targeting the construction and functionalization of the indoline core remains an active area of research, underscoring its enduring importance in the field.

Rationale for Academic Research on Halogenated and Nitrated Indolines

The strategic incorporation of halogen atoms, particularly fluorine, and nitro groups into the indoline scaffold is a key strategy in modern drug discovery and development. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the physicochemical properties of a molecule. nih.gov The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in favorable intermolecular interactions. nih.gov These modifications can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

The nitro group, a strong electron-withdrawing moiety, also plays a crucial role in modulating the biological activity of organic compounds. Its presence can influence the electronic distribution within the indoline ring system, impacting the molecule's reactivity and its ability to interact with biological macromolecules. Nitro-containing compounds have been extensively studied for their potential as antimicrobial and anticancer agents. nih.gov The rationale for academic research into halogenated and nitrated indolines is therefore rooted in the potential to create new chemical entities with superior therapeutic properties by leveraging the unique effects of these functional groups.

Scope of Academic Investigation into 4-Fluoro-6-nitroindoline (B11908944) Hydrochloride and Analogues

The academic investigation of 4-Fluoro-6-nitroindoline hydrochloride and its analogues is primarily situated within the domain of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. acs.orgacs.org Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer. nih.govnih.gov The indoline scaffold has been identified as a promising framework for the design of potent and selective kinase inhibitors. acs.orgacs.org

Research in this area focuses on the synthesis of libraries of substituted indoline derivatives and the evaluation of their biological activity against various kinase targets. The specific substitution pattern of 4-fluoro and 6-nitro is of interest for its potential to confer desirable properties for kinase inhibition. The fluorine atom at the 4-position and the nitro group at the 6-position can influence the binding affinity and selectivity of the compound for the ATP-binding pocket of kinases. The hydrochloride salt form of the compound is typically utilized to improve its solubility and handling properties for biological testing. The scope of investigation includes the synthesis of analogues with modifications at various positions of the indoline ring to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of these compounds as potential therapeutic agents. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.61 g/mol

IUPAC Name

4-fluoro-6-nitro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7FN2O2.ClH/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8;/h3-4,10H,1-2H2;1H

InChI Key

DYMLJNCTRKLJCG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 6 Nitroindoline Hydrochloride and Analogous Indoline Derivatives

Established Approaches for Indoline (B122111) Core Construction

The synthesis of the indoline scaffold, a foundational structure for compounds like 4-Fluoro-6-nitroindoline (B11908944) hydrochloride, is well-documented through several classical and modern methodologies. These approaches provide access to the core bicyclic structure, which can then be further functionalized.

Prominent named reactions for constructing the related indole (B1671886) nucleus, which can subsequently be reduced to indoline, include the Fischer, Bischler, Madelung, Reissert, and Bartoli syntheses. nih.govrsc.orgnih.gov The Fischer indole synthesis, for instance, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govrsc.org The Bischler indole synthesis proceeds via the acid-catalyzed cyclization of an α-arylamino-ketone. rsc.orgnih.gov

More contemporary methods often employ transition-metal catalysis, which offers high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular amination of arenes, such as the cyclization of picolinamide (B142947) (PA)-protected β-arylethylamine substrates, provides an efficient route to indoline compounds under mild conditions with low catalyst loadings. organic-chemistry.org Another palladium-catalyzed approach involves the intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives. organic-chemistry.org These methods highlight the power of transition metals in facilitating the construction of the indoline ring system. nih.govorganic-chemistry.org

Regioselective Functionalization Strategies for Indolines

Achieving the specific substitution pattern of 4-fluoro-6-nitroindoline requires precise control over the regioselectivity of functionalization reactions on the indoline ring. The benzene (B151609) core of the indoline system presents multiple C-H bonds that can be challenging to differentiate. researchgate.net Strategies to overcome this often involve the use of directing groups or leveraging the inherent electronic properties of the substrate. nih.govnih.gov

Electrophilic and Nucleophilic Fluorination Techniques for Indoline Systems

The introduction of a fluorine atom onto the indoline ring can be accomplished through either electrophilic or nucleophilic methods. Electrophilic fluorination is a common approach, utilizing reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center on the aromatic ring. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org A prominent example is Selectfluor™ (F-TEDA-BF4), which is known to effectively fluorinate indoles, often with high regioselectivity. acs.orgresearchgate.net For instance, the reaction of substituted indoles with Selectfluor can lead to highly regioselective difluorination at the C3 position to yield 3,3-difluoroindolin-2-ols under mild conditions. acs.org The development of metal-free methods, for example using an oxidative-dearomatization approach with hexafluoroacetylacetone, also provides access to fluorinated indoles from simple anilines. nih.gov

Table 1: Examples of Electrophilic Fluorination Reagents for Heterocyclic Systems

Reagent NameAbbreviationChemical Class
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Cationic N-F Reagent
N-FluorobenzenesulfonimideNFSINeutral N-F Reagent
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-F Reagent

This table presents common electrophilic fluorinating agents used in organic synthesis. wikipedia.org

Directed and Non-Directed Nitration Methodologies for Indoline Rings

The regioselective introduction of a nitro group onto the indoline ring is a crucial step in the synthesis of 4-fluoro-6-nitroindoline. Nitration reactions on aromatic systems are classic electrophilic aromatic substitutions, but controlling the position of nitration on a complex scaffold like indoline can be challenging. researchgate.net

Non-directed nitration often employs harsh conditions, such as mixed nitric and sulfuric acids, which can lead to a mixture of products. researchgate.net However, modern methods have been developed to achieve high regioselectivity under milder conditions. For example, the C5 nitration of N-protected indolines can be achieved using ferric nitrate (B79036) in the absence of strong acid. tandfonline.com

Directed nitration strategies utilize a directing group on the indoline nitrogen or elsewhere on the molecule to guide the incoming electrophile (the nitronium ion, NO₂⁺) to a specific position. Ceric ammonium (B1175870) nitrate (CAN) has been used as a nitrating agent where the Ce⁴⁺ ion is proposed to chelate with a directing group, thereby controlling the regioselectivity of the electrophilic nitration. researchgate.net Another approach involves the use of trifluoroacetyl nitrate, generated in situ, which acts as an effective electrophilic nitrating agent for various indoles under non-acidic and non-metallic conditions, typically favoring the 3-position. rsc.org For indoles with existing electron-withdrawing groups, nitration with concentrated nitric acid can lead to substitution at the 4-, 5-, or 6-positions, depending on the substrate and conditions. umn.edu

Sequential and Convergent Synthesis of Densely Functionalized Indolines

The construction of polysubstituted indolines, such as 4-fluoro-6-nitroindoline, can be approached through either sequential or convergent strategies.

A sequential synthesis involves the stepwise introduction of functional groups onto the indoline core. For example, one might first construct the indoline ring, then perform a regioselective fluorination, followed by a regioselective nitration. This linear approach allows for careful control at each step. An example of a sequential process is the synthesis of 2-substituted indolines using a Pd-catalyzed coupling followed by a separate Pd-catalyzed intramolecular amination reaction to form the indoline ring. rsc.org

A convergent synthesis , in contrast, involves preparing different functionalized fragments of the molecule separately and then combining them in a later step. acs.orgacs.orgchemrxiv.org This can be more efficient for complex molecules. A visible-light-driven [4+1]-annulation strategy between alkyl aryl tertiary amines and diazoesters represents a convergent approach to producing highly functionalized indolines in a single step from separate components. acs.orgacs.orgchemrxiv.orgresearchgate.net Such methods can rapidly build molecular complexity. chemrxiv.orgresearchgate.net

Green Chemistry Advancements in Indoline Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for synthesizing indoline derivatives. rsc.orgrsc.org These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) Protocols for Indoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net

The application of microwave irradiation has been successfully demonstrated in various indole and indoline syntheses. benthamdirect.com For example, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions, providing a mild and environmentally friendly method for producing 2-arylindoles. organic-chemistry.org Palladium-catalyzed oxidative cyclization reactions to prepare indole-3-carboxylate (B1236618) derivatives have also been significantly improved using microwave heating, achieving higher yields in strikingly reduced reaction times (e.g., hours instead of a full day). mdpi.com These protocols highlight the potential of MAOS to accelerate the synthesis of complex indoline derivatives while adhering to green chemistry principles. tandfonline.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Bischler Indole SynthesisSeveral hours45-60 secondsSignificant organic-chemistry.org
Pd-Catalyzed Cyclization16 hours3 hours62% to 94% mdpi.com
Friedländer SynthesisSeveral hoursMinutes34% to 72% nih.gov

This table illustrates the typical enhancements in reaction time and yield achieved by using microwave-assisted synthesis for indoline and related heterocycles.

2 Application of Sustainable Catalytic Systems and Eco-Friendly Solvents in Indoline Functionalization

The growing emphasis on green chemistry principles in pharmaceutical and chemical manufacturing has spurred significant research into the development of sustainable and environmentally benign synthetic methodologies. For the synthesis of complex molecules such as 4-Fluoro-6-nitroindoline hydrochloride and its analogs, this translates to the adoption of catalytic systems that minimize waste and the use of solvents that are less harmful to the environment. Recent advancements have demonstrated the feasibility of incorporating these principles into the functionalization of indoline derivatives, focusing on aspects like metal-free catalysis, photocatalysis, and the use of greener solvent alternatives.

A significant area of development in the sustainable synthesis of indoline derivatives is the move towards metal-free catalytic systems. chemistryviews.org Traditional methods often rely on transition metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. Metal-free approaches not only circumvent these issues but can also offer different reactivity and selectivity. For instance, base-catalyzed intramolecular cyclization reactions have been developed for the synthesis of functionalized nitro-indoles, which are precursors to nitroindolines. chemistryviews.org These reactions can proceed with high efficiency using an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent such as 1,4-dioxane (B91453). chemistryviews.org While 1,4-dioxane is not considered a green solvent, the metal-free nature of the catalysis represents a significant step towards a more sustainable process.

Photocatalysis has also emerged as a powerful tool in green organic synthesis, offering mild reaction conditions and unique activation pathways. google.com Light-driven reactions can often be performed at ambient temperature, reducing the energy consumption associated with heating. For the synthesis of substituted indolines, photocatalyzed decarboxylative radical arylation presents a green, metal-free procedure. nih.gov This method demonstrates broad functional group tolerance, which is a key advantage in the synthesis of complex molecules. nih.gov

The choice of solvent is another critical factor in the environmental impact of a synthetic process. There is a continuous effort to replace conventional volatile organic compounds (VOCs) with more eco-friendly alternatives. researchgate.netnih.gov Water, ionic liquids, and bio-derived solvents like glycerol (B35011) and ethylene (B1197577) glycol are increasingly being explored for the synthesis of indole and indoline derivatives. nih.govgoogle.com For example, the synthesis of certain indole compounds has been successfully achieved in water using a bissulfonic acid type acidic ionic liquid as a recyclable catalyst. google.com This approach not only utilizes a green solvent but also incorporates catalyst recycling, further enhancing its sustainability. google.com

A key transformation in the synthesis of 4-Fluoro-6-nitroindoline from a 4-fluoro-6-nitroindole precursor is the reduction of the nitro group and the indole double bond. Sustainable catalytic hydrogenation methods are particularly relevant here. The use of molecular hydrogen (H₂) as a reducing agent is advantageous as it produces water as the only byproduct. mdpi.com Catalytic systems for the reduction of nitroaromatic compounds are well-established, with catalysts based on palladium, platinum, and other noble metals showing high efficiency. mdpi.comnih.gov To improve the sustainability of these processes, research has focused on developing catalysts supported on benign materials and conducting reactions in aqueous media. For instance, a palladium-on-glass-wool (Pd@GW) catalyst has demonstrated exceptional performance for the reduction of nitroarenes to anilines in a flow system at room temperature and ambient pressure in water. nih.govnih.gov Such systems offer high conversion rates and the potential for catalyst reuse. nih.gov

The table below summarizes various sustainable catalytic systems and eco-friendly solvents applicable to the synthesis and functionalization of indoline and its derivatives, which could be adapted for the synthesis of this compound.

Catalytic System / MethodReaction TypeEco-Friendly AspectApplicable To
Metal-Free (e.g., DBN)Intramolecular CyclizationAvoids heavy metal contaminationSynthesis of nitro-indoles
PhotocatalysisDecarboxylative Radical ArylationMetal-free, mild conditionsSynthesis of substituted indolines
Bissulfonic acid ionic liquidCondensationRecyclable catalyst, water as solventSynthesis of indole compounds
Pd@GWCatalytic HydrogenationAqueous medium, ambient conditionsReduction of nitroarenes
Mo(VI) catalyst with pinacol (B44631)Catalytic ReductionNon-toxic reducing agent and byproductsReduction of nitroarenes

Furthermore, novel methods for the reduction of nitroarenes that avoid the use of high-pressure hydrogen gas are being explored. A system using a Mo(VI) catalyst with pinacol as the reducing agent generates non-toxic byproducts (water and acetone) and can be performed in an open-air atmosphere, offering a safer and more environmentally friendly alternative to traditional methods. innoget.com

Mechanistic Investigations into the Formation and Reactivity of Nitrofluoroindoline Derivatives

Elucidation of Reaction Mechanisms for Indoline (B122111) C-H Functionalization

The functionalization of C-H bonds in indoline derivatives represents a powerful strategy for molecular diversification. The primary mechanisms for introducing substituents onto the aromatic portion of the indoline core are electrophilic aromatic substitution (SEAr) and, more recently, transition-metal-catalyzed C-H activation.

The introduction of nitro and fluoro groups to form a precursor to 4-fluoro-6-nitroindoline (B11908944) hydrochloride typically proceeds via the electrophilic aromatic substitution pathway on a substituted aniline (B41778) or benzene (B151609) ring prior to the formation of the heterocyclic ring. The SEAr mechanism is a stepwise process. wikipedia.org First, a potent electrophile, such as the nitronium ion (NO₂⁺) for nitration, is generated. wikipedia.orgyoutube.com This electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglumenlearning.comlumenlearning.com This step is characterized by the temporary loss of aromaticity and is almost always the rate-determining step of the reaction. nih.govlibretexts.org Finally, a proton is eliminated from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Formation of the Electrophile : A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃ and H₂SO₄).

Nucleophilic Attack and Formation of the Wheland Intermediate : The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized, non-aromatic carbocation (the Wheland intermediate). lumenlearning.com

Deprotonation : A weak base removes a proton from the site of substitution, restoring the stable aromatic system. wikipedia.org

While SEAr is classic, modern approaches involving transition-metal catalysis have emerged for functionalizing the indoline scaffold. These methods, often employing palladium, rhodium, or cobalt, can direct substitution to specific positions, including the C-7 position which is often difficult to access through classical methods. allen.in These reactions proceed through different intermediates, such as cyclometalated species, and are often guided by a directing group on the indoline nitrogen.

Influence of Electronic and Steric Effects on Regioselectivity (e.g., Nitration, Fluorination)

Regioselectivity in electrophilic aromatic substitution—the preferential substitution at one position over another—is controlled by the electronic and steric properties of the substituents already present on the aromatic ring. wikipedia.org These substituents influence the reaction rate and direct the incoming electrophile to the ortho, meta, or para positions.

Substituents are broadly classified as either activating or deactivating and as ortho-, para-directing or meta-directing. This behavior is a result of the interplay between two electronic effects: the inductive effect and the resonance effect.

Activating, Ortho-, Para-Directing Groups : These groups donate electron density to the aromatic ring, stabilizing the positively charged Wheland intermediate. The amino group (-NH₂) and its protected form, the acetamido group (-NHCOCH₃), are powerful activating groups due to the resonance donation of the nitrogen's lone pair of electrons. youtube.comallen.in This donation particularly stabilizes the intermediates formed from attack at the ortho and para positions.

Deactivating, Meta-Directing Groups : These groups strongly withdraw electron density from the ring through induction and/or resonance, destabilizing the Wheland intermediate. The nitro group (-NO₂) is a potent meta-director. youtube.com A protonated amine (-NH₃⁺), which forms in strongly acidic media, is also a deactivating meta-director. allen.in

The synthesis of a 4-fluoro-6-nitro substituted pattern can be rationalized by considering these principles. A plausible precursor is 3-fluoroaniline. In the electrophilic nitration of 3-fluoroaniline, the regiochemical outcome is determined by the combined directing effects of the amino and fluoro groups.

The amino group is a strong activator and directs ortho and para. Relative to the -NH₂ group at C1, these positions are C2, C4, and C6.

The fluoro group is a deactivator but also directs ortho and para. Relative to the -F group at C3, these positions are C2, C4, and C6.

Both substituents cooperatively direct the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. Steric hindrance from the existing substituents may disfavor attack at position 2. Positions 4 (para to the amine) and 6 (ortho to the amine and para to the fluorine) are both electronically activated, making them the most likely sites for nitration. It is important to note that direct nitration of anilines with strong acids can lead to oxidation and the formation of a significant amount of the meta-product, because the amino group becomes protonated to the meta-directing anilinium ion (-NH₃⁺). youtube.comallen.in To achieve selective para-nitration, the amino group is often protected by acetylation to form acetanilide, which keeps the group as a powerful and sterically bulkier ortho-, para-director. allen.in

Functional GroupClassificationDirecting EffectGoverning Electronic Effect
-NH₂ (Amino)ActivatingOrtho, ParaResonance (Donating) > Inductive (Withdrawing)
-F (Fluoro)DeactivatingOrtho, ParaInductive (Withdrawing) > Resonance (Donating)
-NO₂ (Nitro)DeactivatingMetaResonance and Inductive (Withdrawing)
-NH₃⁺ (Anilinium)DeactivatingMetaInductive (Withdrawing)
-NHCOCH₃ (Acetamido)ActivatingOrtho, ParaResonance (Donating)

Analysis of Transition States and Key Intermediates in Indoline Transformations

The regioselectivity of an electrophilic aromatic substitution reaction is fundamentally determined by the relative energies of the transition states leading to the various possible intermediates. According to the Hammond Postulate, the structure of the transition state for an endergonic step (like the formation of the Wheland intermediate) closely resembles the structure of the product of that step. lumenlearning.comlibretexts.org Therefore, any factor that stabilizes the Wheland intermediate also lowers the energy of the transition state leading to it, accelerating its formation.

The key intermediate in the nitration of an aniline derivative is the arenium ion (σ-complex). wikipedia.orgnih.gov The stability of this intermediate is dictated by how effectively the positive charge can be delocalized across the molecule.

Considering the nitration of a precursor like 3-fluoroaniline, we can analyze the stability of the arenium ions formed by electrophilic attack at different positions:

Attack at C-4 (Para to -NH₂, Ortho to -F) : This is a favored pathway. The resulting arenium ion is stabilized by resonance, with three contributing structures delocalizing the charge within the ring. Crucially, a fourth resonance structure can be drawn where the lone pair of electrons from the nitrogen atom of the amino group delocalizes to neutralize the positive charge on the adjacent carbon, forming an iminium ion. wikipedia.org This provides significant additional stabilization. The electron-withdrawing inductive effect of the nearby fluorine at C-3 is a minor destabilizing factor.

Attack at C-6 (Ortho to -NH₂, Para to -F) : This pathway is also favored. Similar to para-attack, the arenium ion is highly stabilized by resonance, including the critical contribution from the amino group's lone pair.

Attack at C-5 (Meta to -NH₂, Meta to -F) : This pathway is disfavored. When the electrophile attacks at the meta position relative to the amino group, the positive charge in the resulting arenium ion is never located on the carbon atom bonded to the amine. Consequently, the nitrogen lone pair cannot directly participate in delocalizing the charge through resonance. wikipedia.org The intermediate is therefore significantly less stable, and the transition state leading to it is much higher in energy.

The transition state for the reaction is the high-energy point on the reaction coordinate diagram that connects the reactants to the Wheland intermediate. lumenlearning.com Its energy determines the rate of reaction. The enhanced stability of the intermediates from ortho- and para-attack translates directly to lower activation energies for these pathways, explaining why they occur much faster than meta-attack.

Position of Electrophilic Attack (on 3-fluoroaniline)Key IntermediateStabilizing Factors for IntermediateDestabilizing Factors for IntermediateRelative Transition State Energy
C-4 (para to -NH₂)Arenium Ion- Resonance delocalization (4 structures)
  • Direct resonance stabilization from -NH₂ group
  • - Inductive effect from adjacent -FLow
    C-6 (ortho to -NH₂)Arenium Ion- Resonance delocalization (4 structures)
  • Direct resonance stabilization from -NH₂ group
  • - Minor steric hindranceLow
    C-5 (meta to -NH₂)Arenium Ion- Resonance delocalization (3 structures)- No direct resonance stabilization from -NH₂ group
  • Inductive effect from -NH₂ and -F
  • High

    Computational Chemistry and Theoretical Characterization of 4 Fluoro 6 Nitroindoline Hydrochloride

    Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic properties with a favorable balance between accuracy and computational cost. For 4-Fluoro-6-nitroindoline (B11908944) hydrochloride, DFT calculations are essential for elucidating its fundamental chemical characteristics.

    The first step in the computational analysis of 4-Fluoro-6-nitroindoline hydrochloride involves geometry optimization to determine its most stable three-dimensional structure. stackexchange.commdpi.com This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For a molecule like this compound, several conformations may exist due to the flexibility of the indoline (B122111) ring and the orientation of its substituents.

    Table 1: Hypothetical Optimized Geometric Parameters for this compound
    ParameterValue
    C-N Bond Length (pyrrolidine ring)1.48 Å
    C-C Bond Length (aromatic ring)1.40 Å
    C-F Bond Length1.35 Å
    C-N Bond Length (nitro group)1.49 Å
    N-O Bond Length (nitro group)1.22 Å
    Dihedral Angle (ring pucker)15°

    This table presents hypothetical data for illustrative purposes.

    Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edulibretexts.orgtaylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

    For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, likely the aromatic ring and the nitrogen atom of the indoline moiety. The LUMO, conversely, would be concentrated on the electron-deficient regions, particularly the nitro group, which is a strong electron-withdrawing group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. taylorandfrancis.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

    By analyzing the FMOs, one can predict the most probable sites for electrophilic and nucleophilic attack. The regions with a high density of the HOMO are susceptible to electrophilic attack, while areas with a high density of the LUMO are prone to nucleophilic attack. This analysis is crucial for understanding the reaction mechanisms involving this compound.

    Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters
    ParameterValue (eV)
    HOMO Energy-6.5
    LUMO Energy-2.1
    HOMO-LUMO Gap (ΔE)4.4
    Ionization Potential (I)6.5
    Electron Affinity (A)2.1
    Electronegativity (χ)4.3
    Chemical Hardness (η)2.2

    This table presents hypothetical data for illustrative purposes.

    The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. chemrxiv.orgucsb.edu It is a valuable tool for understanding intermolecular interactions and predicting the sites of chemical reactivity. chemrxiv.orgresearchgate.net The MEP surface is color-coded to indicate regions of different electrostatic potential. Typically, red represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

    For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the fluorine atom, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, a positive potential would be expected around the hydrogen atoms of the amine and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The MEP analysis complements the FMO analysis by providing a more intuitive picture of the charge distribution and its influence on reactivity. chemrxiv.org

    Quantum Chemical Calculations of Energetic Landscapes and Stability

    Quantum chemical calculations are employed to explore the energetic landscapes of molecules, providing insights into their stability and the energy barriers between different conformations. fiveable.mersc.orgrsc.org By mapping the potential energy surface, it is possible to identify various minima, corresponding to stable conformers, and transition states, which represent the energy barriers for conformational changes.

    For this compound, these calculations would reveal the relative stabilities of different ring puckering conformations and rotamers of the nitro group. The energy differences between these conformers can be used to determine their populations at a given temperature. Furthermore, the calculation of rotational barriers around single bonds, such as the C-N bond of the nitro group, provides information about the molecule's flexibility. Understanding the energetic landscape is crucial for predicting the molecule's dynamic behavior and its ability to adopt specific conformations that may be important for its biological activity or chemical reactivity.

    Table 3: Hypothetical Relative Energies of Conformers
    ConformerRelative Energy (kcal/mol)
    A (Global Minimum)0.00
    B1.25
    C2.50
    Transition State (A to B)5.80

    This table presents hypothetical data for illustrative purposes.

    Theoretical Modeling of Spectroscopic Parameters

    Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of spectra. cnr.itnih.govresearchgate.net For this compound, theoretical modeling of its infrared (IR) and ultraviolet-visible (UV-Vis) spectra would be particularly informative.

    The theoretical IR spectrum can be calculated by computing the vibrational frequencies and their corresponding intensities. acs.org This involves calculating the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can be assigned to specific vibrational modes, such as the stretching and bending of bonds, providing a detailed understanding of the molecule's vibrational properties.

    The UV-Vis spectrum can be modeled using time-dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. The comparison of theoretical and experimental spectra is a powerful tool for confirming the structure of the molecule and understanding its electronic properties.

    Table 4: Hypothetical Spectroscopic Data
    Spectroscopic ParameterCalculated Value
    IR Frequency (N-O stretch)1550 cm⁻¹
    IR Frequency (C-F stretch)1250 cm⁻¹
    UV-Vis λmax350 nm
    Oscillator Strength0.45

    This table presents hypothetical data for illustrative purposes.

    Advanced Analytical Methodologies for the Characterization of 4 Fluoro 6 Nitroindoline Hydrochloride

    Spectroscopic Techniques for Structural Confirmation and Elucidation

    Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 4-Fluoro-6-nitroindoline (B11908944) hydrochloride.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Fluoro-6-nitroindoline hydrochloride by providing information on the chemical environment of magnetically active nuclei.

    ¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the indoline (B122111) ring system. The protons on the ethylamine (B1201723) portion of the indoline ring would likely appear as multiplets in the aliphatic region. The aromatic protons will show characteristic splitting patterns influenced by both the fluorine and nitro substituents.

    ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in the this compound structure will give rise to a distinct signal. The positions of these signals (chemical shifts) are indicative of the electronic environment of each carbon atom. Carbons bonded to the electronegative fluorine and nitrogen atoms, as well as those in proximity to the nitro group, are expected to be significantly deshielded.

    ¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The spectrum for this compound would show a signal for the single fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can provide valuable information for confirming the substitution pattern on the aromatic ring.

    Predicted NMR Data for this compound

    Nucleus Predicted Chemical Shift (ppm) Key Correlations
    ¹H 7.0 - 8.5 Aromatic protons, deshielded by the nitro group and influenced by the fluorine atom.
    ¹H 3.0 - 4.0 Methylene (-CH₂-) protons of the indoline ring.
    ¹³C 100 - 160 Aromatic carbons, with shifts influenced by fluorine and nitro substituents.
    ¹³C 25 - 55 Aliphatic carbons of the indoline ring.

    Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

    FTIR Spectroscopy : The FTIR spectrum is expected to show strong absorption bands corresponding to the nitro (NO₂) group, typically in the regions of 1500-1560 cm⁻¹ (asymmetric stretching) and 1335-1380 cm⁻¹ (symmetric stretching). The C-F bond will exhibit a strong absorption in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H bending vibrations will appear at lower wavenumbers. The N-H stretching of the indoline amine hydrochloride will likely be observed as a broad band in the 2400-3200 cm⁻¹ region.

    Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The nitro group also gives rise to strong Raman signals. Aromatic ring vibrations are typically strong in Raman spectra, which would be useful for characterizing the indoline core. The C-F bond also has a characteristic Raman signal.

    Predicted Vibrational Spectroscopy Data for this compound

    Functional Group Predicted FTIR Wavenumber (cm⁻¹) Predicted Raman Shift (cm⁻¹) Vibrational Mode
    N-H (amine salt) 2400-3200 (broad) Weak Stretching
    C-H (aromatic) 3000-3100 Strong Stretching
    C-H (aliphatic) 2850-2960 Moderate Stretching
    C=C (aromatic) 1450-1600 Strong Stretching
    NO₂ (asymmetric) 1500-1560 Strong Stretching
    NO₂ (symmetric) 1335-1380 Strong Stretching
    C-N 1250-1350 Moderate Stretching

    UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitroindoline (B8506331) chromophore is expected to result in characteristic absorption bands in the UV-Vis spectrum. The nitro group, being a strong chromophore, will likely cause a significant absorption in the UV region, potentially extending into the visible range, which would impart a yellowish color to the compound. The exact position of the maximum absorption (λmax) would be influenced by the fluorine substituent and the protonation state of the indoline nitrogen.

    Predicted UV-Vis Absorption Data for this compound

    Solvent Predicted λmax (nm) Electronic Transition
    Methanol/Ethanol 250 - 280 π → π* transitions of the aromatic system.

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

    HRMS : High-resolution mass spectrometry can determine the mass of 4-Fluoro-6-nitroindoline with high accuracy, allowing for the unambiguous determination of its elemental formula (C₈H₈FN₂O₂ for the free base). This is crucial for confirming the identity of the compound.

    MS/MS : Tandem mass spectrometry involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 4-Fluoro-6-nitroindoline, common fragmentation pathways would likely involve the loss of the nitro group (NO₂), as well as fragmentation of the indoline ring.

    Predicted Mass Spectrometry Data for 4-Fluoro-6-nitroindoline (Free Base)

    Ion Predicted m/z Description
    [M+H]⁺ 183.0568 Protonated molecular ion (exact mass for C₈H₈FN₂O₂)
    [M-NO₂]⁺ 137.0662 Loss of the nitro group.

    X-ray Crystallography for Definitive Solid-State Structure Determination

    Predicted Crystallographic Data for this compound

    Parameter Predicted Value/System
    Crystal System Monoclinic or Orthorhombic
    Space Group Centrosymmetric (e.g., P2₁/c or Pbca)

    4 Fluoro 6 Nitroindoline Hydrochloride As a Key Intermediate in Complex Organic Synthesis

    Role in the Synthesis of Advanced Heterocyclic Systems

    The strategic placement of the fluoro and nitro groups on the indoline (B122111) ring system makes 4-Fluoro-6-nitroindoline (B11908944) hydrochloride a highly valuable precursor for the synthesis of intricate heterocyclic architectures. The electron-withdrawing nature of these substituents activates the aromatic ring, facilitating a variety of chemical manipulations that are fundamental to the construction of polycyclic and fused ring systems.

    While specific examples detailing the direct use of 4-Fluoro-6-nitroindoline hydrochloride in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the known reactivity of related nitroaromatic and fluoroaromatic compounds provides a strong basis for its utility. The nitro group, for instance, is a versatile functional group that can be readily reduced to an amino group. This transformation is a gateway to a plethora of cyclization reactions, enabling the formation of additional rings fused to the indoline core. For example, the resulting aminoindoline can be reacted with diketones, ketoesters, or other bifunctional reagents to construct fused pyrazines, pyridines, or other heterocyclic moieties.

    Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities that can subsequently be used as handles for cyclization. This dual functionality of the molecule allows for a stepwise and controlled construction of complex molecular frameworks.

    Enabling Platform for Further Chemical Derivatization and Scaffold Building

    This compound serves as an excellent and adaptable platform for extensive chemical derivatization, allowing for the systematic exploration of chemical space around the indoline core. This adaptability is crucial in fields like medicinal chemistry, where the fine-tuning of molecular properties is essential for optimizing biological activity.

    The secondary amine of the indoline ring is a key site for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide array of substituents. This allows for the generation of large libraries of compounds with diverse functionalities, which can be screened for desired biological activities. The ability to perform parallel synthesis with such a versatile scaffold is a significant advantage in modern drug discovery.

    Q & A

    Q. What are the recommended synthetic routes for 4-fluoro-6-nitroindoline hydrochloride, and how do reaction conditions influence yield?

    Methodological Answer: Synthesis typically involves nitration and fluorination of indoline precursors. For example, fluorination may employ HF-pyridine or DAST (diethylaminosulfur trifluoride) under anhydrous conditions, while nitration requires controlled temperatures (<5°C) to avoid over-nitration . Post-synthesis, the hydrochloride salt is formed via acid-base titration (e.g., HCl in ethanol). Key parameters include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.
    • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity (>95%) .

    Q. How should researchers characterize the purity and structural integrity of this compound?

    Methodological Answer: Combine orthogonal analytical techniques:

    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (gradient elution) to assess purity (>98%) .
    • NMR : 1^1H NMR in DMSO-d6_6 should show peaks for the indoline backbone (δ 6.8–7.2 ppm aromatic protons), fluorine coupling (J = 8–10 Hz), and nitro-group deshielding .
    • Mass Spectrometry : ESI-MS in positive mode should confirm the molecular ion [M+H]+^+ and chloride counterion .

    Q. What are the solubility and stability profiles of this compound under experimental conditions?

    Methodological Answer:

    • Solubility : Hydrochloride salts are generally water-soluble (>50 mg/mL). For organic solvents, use DMSO or DMF for stock solutions (10 mM) .
    • Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid prolonged exposure to light or humidity, as nitro groups may degrade to nitroso derivatives .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

    Methodological Answer: Contradictions often arise from residual solvents or counterion interactions:

    • NMR Artifacts : If 1^1H NMR shows unexpected splitting, verify solvent purity (e.g., DMSO-d6_6 may contain water) and use 19^{19}F NMR to confirm fluorine positioning .
    • MS Adducts : Sodium or potassium adducts in ESI-MS can obscure the [M+H]+^+ peak. Add 0.1% formic acid to suppress adduct formation .
    • Cross-Validation : Use X-ray crystallography (if crystalline) or compare with literature data for fluorinated indolines .

    Q. What experimental design considerations are critical for studying the reactivity of the nitro group in this compound?

    Methodological Answer: Design studies around:

    • Reductive Pathways : Catalytic hydrogenation (Pd/C, H2_2) converts nitro to amine; monitor intermediates via TLC or in-situ FTIR .
    • Photostability : Expose solutions to UV light (254 nm) and track degradation kinetics using HPLC. Control oxygen levels to differentiate oxidative vs. hydrolytic pathways .
    • pH Effects : Nitro-group reactivity increases under alkaline conditions. Use buffered solutions (pH 7–9) to study hydrolysis products .

    Q. How can researchers optimize formulations for in vivo delivery of this compound?

    Methodological Answer: Leverage hydrochloride’s ionic nature:

    • Hydrogel Encapsulation : Use carbopol or poloxamer-based hydrogels for sustained release. Characterize drug loading via UV-Vis and validate release kinetics in PBS (pH 7.4) .
    • Lyophilization : Improve stability by lyophilizing with cryoprotectants (e.g., trehalose). Assess reconstitution efficiency and particle size (DLS) .
    • Bioavailability Testing : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

    Methodological Answer:

    • Docking Studies vs. Assays : If computational models predict kinase inhibition but in vitro assays show low activity, reassess protonation states (hydrochloride may alter ligand-receptor interactions) .
    • Solubility Artifacts : Poor aqueous solubility can lead to false negatives. Use surfactants (e.g., Tween-80) or DMSO controls in cell-based assays .

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